molecular formula C7H5FN2 B142694 2-Amino-6-fluorobenzonitrile CAS No. 77326-36-4

2-Amino-6-fluorobenzonitrile

Cat. No.: B142694
CAS No.: 77326-36-4
M. Wt: 136.13 g/mol
InChI Key: IQUNZGOZUJITBJ-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzonitrile (CAS 77326-36-4) is a fluorinated aromatic nitrile with the molecular formula C₇H₅FN₂ and a molecular weight of 136.13 g/mol . Its structure consists of a benzonitrile backbone substituted with an amino (-NH₂) group at position 2 and a fluorine atom at position 4. This compound is synthesized via nucleophilic aromatic substitution, where ammonia displaces a fluorine atom in 2,6-difluorobenzonitrile . It serves as a critical intermediate in pharmaceutical synthesis, particularly for preparing tacrine derivatives (used in Alzheimer’s disease research) and quinazoline-based antimicrobial agents . Additionally, it is hydrolyzed to 2-amino-6-fluorobenzamide under acidic conditions, demonstrating its versatility in generating bioactive amides .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) via Ammonolysis

Reaction Mechanism and Starting Materials

The primary route to 2-amino-6-fluorobenzonitrile involves ammonolysis of 2,6-difluorobenzonitrile. In this reaction, ammonia acts as a nucleophile, displacing one fluorine atom at the ortho position relative to the nitrile group. The electron-withdrawing nitrile group activates the aromatic ring, facilitating substitution under moderate conditions .

Key reagents :

  • 2,6-Difluorobenzonitrile : Serves as the substrate.

  • Ammonia (NH₃) : Delivered as aqueous ammonia or gas.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, ethanol) enhance reaction efficiency.

Laboratory-Scale Synthesis

A typical lab-scale procedure involves:

  • Charging a reactor with 2,6-difluorobenzonitrile and anhydrous ethanol.

  • Introducing gaseous ammonia at 80–100°C under reflux for 12–24 hours.

  • Cooling, filtering, and recrystallizing the product from ethanol/water .

Table 1: Laboratory-Scale Reaction Parameters

ParameterSpecification
Temperature80–100°C
Reaction Time12–24 hours
SolventEthanol
Yield65–75%
Purity (HPLC)>98%

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes yield, purity, and cost-effectiveness. Key modifications include:

  • Catalyst Use : Transition metal catalysts (e.g., CuI) accelerate substitution.

  • Continuous Flow Systems : Enhance throughput and reduce reaction time.

  • Solvent Recovery : Ethanol is recycled to minimize waste .

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory ScaleIndustrial Scale
Batch Size10–100 g100–1000 kg
CatalystNoneCuI (0.5–1 mol%)
Reaction Time12–24 hours6–8 hours
Yield65–75%70–80%

Quality Control in Manufacturing

Post-synthesis purification ensures compliance with pharmaceutical standards:

  • Recrystallization : Ethanol/water mixtures remove unreacted starting material.

  • Chromatography : Reserved for high-purity batches (>99.5%).

Table 3: Product Specifications

TestSpecification
AppearanceOff-white to gray solid
Purity (HPLC)≥99.0%
Moisture≤0.5%
Melting Point120–128°C

Alternative Synthetic Pathways

Palladium-Catalyzed Cyanation

While less common, Pd-catalyzed cyanation offers an alternative route:

  • Substrate : 2-Bromo-6-fluoroaniline.

  • Reagents : Potassium hexacyanoferrate(II), Pd(PPh₃)₄.

  • Conditions : 90°C in DMF for 12 hours .

Table 4: Palladium-Catalyzed Method

ParameterSpecification
CatalystPd(PPh₃)₄ (2 mol%)
SolventDMF
Yield55–60%
Purity (HPLC)97%

Hydrolysis of 2,6-Difluorobenzonitrile Derivatives

Hydrolysis of 2-nitro-6-fluorobenzonitrile followed by reduction provides an indirect pathway:

  • Hydrolysis : Concentrated H₂SO₄ at 120°C yields 6-fluoro-2-nitrobenzoic acid.

  • Reduction : Hydrazine hydrate and MoO₂ in ethanol reduce the nitro group to amine .

Reaction Optimization and Challenges

Solvent Effects

  • Ethanol : Balances solubility and reactivity, achieving 70% yield.

  • DMF : Increases reaction rate but complicates purification.

Byproduct Formation

Common byproducts include:

  • 2-Fluoro-6-aminobenzonitrile : From incomplete substitution.

  • Di-aminated derivatives : Excess ammonia at elevated temperatures.

Mitigation Strategies :

  • Strict stoichiometric control (NH₃:substrate = 1.2:1).

  • Temperature moderation (<100°C).

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Quinazolines

2-Amino-6-fluorobenzonitrile serves as a precursor for synthesizing quinazoline derivatives, which are crucial in developing anticancer and antimalarial drugs. Notable examples include:

  • Gefitinib and Lapatinib : Used for treating non-small cell lung cancer.
  • Erlotinib and Afatinib : Targeting epidermal growth factor receptor (EGFR) mutations.

The ortho-positioning of the amino and nitrile groups enhances reactivity, allowing for efficient synthesis of these heterocycles .

Development of Tacrine Derivatives

Tacrine derivatives, which act as cholinesterase inhibitors for Alzheimer's disease treatment, can be synthesized using this compound. The compound reacts with ketones to yield these important medicinal compounds .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activities against various pathogens, including Mycobacterium tuberculosis. This positions it as a candidate for further drug development aimed at combating resistant strains .

Reaction Mechanism Studies

In chemical research, this compound is employed for isotopic labeling and studying reaction mechanisms due to its reactive fluorine atom. This application is critical for understanding complex synthetic pathways and optimizing reaction conditions .

Synthesis of Aminoquinoline Derivatives

The compound can react with various substrates to produce aminoquinoline derivatives, which have applications in pharmaceuticals, particularly as potential antimalarial agents .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Compounds/Outcomes
Medicinal ChemistryQuinazoline synthesisGefitinib, Erlotinib
Tacrine derivativesCholinesterase inhibitors
Antimicrobial activityActive against Mycobacterium tuberculosis
Chemical ResearchReaction mechanism studiesIsotopic labeling
Synthesis of aminoquinoline derivativesAntimalarial agents

Case Study 1: Synthesis of Quinazolines

A study demonstrated that by reacting this compound with various cyclic ketones under basic conditions, yields of quinazoline derivatives were significantly improved. The optimized conditions led to yields exceeding 80%, showcasing the compound's efficiency as a synthetic intermediate .

Case Study 2: Antimicrobial Evaluation

Research published in 2021 highlighted the efficacy of novel compounds derived from this compound against Mycobacterium tuberculosis. The study reported low cytotoxicity alongside significant antimicrobial activity, indicating its potential as a lead compound in drug discovery programs targeting tuberculosis .

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it acts as a precursor for synthesizing compounds that target specific enzymes or receptors. For example, quinazoline derivatives synthesized from this compound can inhibit tyrosine kinases, which are involved in cancer cell proliferation .

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-amino-6-fluorobenzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Synthesis
This compound C₇H₅FN₂ 136.13 -NH₂ (C2), -F (C6) 77326-36-4 Pharmaceutical intermediate for tacrine derivatives and quinazolines ; hydrolysis to benzamides
2-Amino-5-fluorobenzonitrile C₇H₅FN₂ 136.13 -NH₂ (C2), -F (C5) 61272-77-3 Positional isomer; potential use in analogous drug synthesis (limited data)
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄FN₂Br 215.02 -NH₂ (C6), -F (C2), -Br (C3) 845866-92-4 Research chemical for organic synthesis; bromine enables cross-coupling reactions
2-Amino-3,6-difluorobenzonitrile C₇H₄F₂N₂ 154.12 -NH₂ (C2), -F (C3, C6) 190011-81-5 Electron-deficient due to dual fluorine substituents; used in specialized syntheses
2-Amino-4-nitrobenzonitrile C₇H₅N₃O₂ 163.13 -NH₂ (C2), -NO₂ (C4) 87376-25-8 Nitro group enhances electrophilicity; potential precursor for explosives or dyes

Structural and Electronic Effects

  • Fluorine Position: In this compound, the fluorine at C6 creates a meta-directing effect, influencing regioselectivity in electrophilic substitutions. In contrast, 2-amino-5-fluorobenzonitrile (fluorine at C5) may exhibit altered reactivity due to proximity to the amino group . The difluoro analog (2-amino-3,6-difluorobenzonitrile) has enhanced electron-withdrawing effects, reducing electron density at the nitrile group and altering its nucleophilic reactivity .
  • Bromine vs. Nitro Substituents: The bromine in 6-amino-3-bromo-2-fluorobenzonitrile provides a site for Suzuki or Ullmann coupling reactions, making it valuable for constructing complex heterocycles .

Biological Activity

2-Amino-6-fluorobenzonitrile (CAS Number 77326-36-4) is a fluorinated aromatic compound with a range of biological activities and applications in medicinal chemistry. Its structure includes an amino group and a nitrile group, which contribute to its reactivity and utility in synthesizing various bioactive compounds. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

  • Chemical Formula : C₇H₅FN₂
  • Molecular Weight : 136.13 g/mol
  • Melting Point : 127 °C – 131 °C
  • Appearance : Off-white powder

Table 1: General Information

PropertyValue
CAS Number77326-36-4
Synonyms2-Cyano-3-fluoroaniline
Purity>98%

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. It is primarily used to synthesize quinazolines, which are known for their pharmacological properties, including anticancer and antimalarial activities. The compound can be reacted with various substrates to produce derivatives with enhanced biological activity.

Key Applications:

  • Synthesis of Quinazolines : These compounds are utilized in the development of anticancer drugs such as Gefitinib and Erlotinib.
  • Cholinesterase Inhibitors : It is used to synthesize Tacrine derivatives, which are relevant in Alzheimer's disease treatment.
  • Antifolates and Antibacterial Agents : The compound is involved in the production of various antimicrobial agents.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its derivatives. The following sections summarize findings from various studies.

Anticancer Activity

A study demonstrated that quinazoline derivatives synthesized from this compound showed promising results against breast cancer cell lines (MCF7, BT474, MDA-MB231). Although none exhibited effects in the submicromolar range, the potential for further development remains high .

Antimicrobial Properties

The compound has been investigated for its antibacterial properties, particularly through its derivatives. The synthesis of bis(4-oxoquinazolin-2-yl)pyridine has shown effective antibacterial activity, making it a candidate for further pharmaceutical development .

Case Studies and Research Findings

Several studies highlight the diverse applications and biological activities of this compound:

  • Synthesis of Quinazolines :
    • A study explored the reaction of this compound with various amino alcohols, yielding moderate to good results in synthesizing oxazepinoquinazolines .
    • Table 2 summarizes yields from different substrates used in the synthesis process:
    Amino AlcoholYield (%)
    Amino alcohol A78
    Amino alcohol B70
    Amino alcohol C46
    Amino alcohol D0
  • Cholinesterase Inhibition :
    • Derivatives synthesized from this compound have been evaluated for their ability to inhibit cholinesterase, providing insights into potential treatments for neurodegenerative diseases .
  • Anticancer Drug Development :
    • The synthesis of novel quinazoline derivatives has shown effectiveness against specific cancer cell lines, indicating the potential for developing new anticancer therapies based on this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluorobenzonitrile under mild reaction conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 2,6-difluorobenzonitrile as a starting material. Ammoniation in a pressurized reactor with aqueous ammonia at 80–100°C for 12–24 hours yields this compound. Alternative routes involve Pd-catalyzed cyanation of halogenated precursors. Key parameters include temperature control (<100°C to avoid decomposition) and solvent selection (e.g., DMF or ethanol). Purity (>98%) is achievable via recrystallization in ethanol/water mixtures .

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Conditions
NAS with NH₃2,6-difluorobenzonitrile65–759880°C, 24h, ethanol/water
Pd-Catalyzed Cyanation2-bromo-6-fluoroaniline55–609790°C, 12h, DMF

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm the aromatic proton environment and nitrile group presence. FT-IR should show a sharp C≡N stretch at ~2230 cm⁻¹. HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). For trace impurities, LC-MS identifies byproducts like unreacted 2,6-difluorobenzonitrile or hydroxylated derivatives .

Q. What storage conditions ensure long-term stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture (hygroscopicity can lead to hydrolysis of the nitrile group) and direct light. Stability studies show <5% decomposition over 12 months under these conditions. For lab-scale use, aliquot into small vials to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The nitrile group directs electrophilic substitution to the para position relative to the amino group. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 2-amino-3-nitro-6-fluorobenzonitrile as the major product (80–85% regioselectivity). DFT calculations (B3LYP/6-31G*) confirm this trend by mapping electron density distribution .

Q. What analytical challenges arise in detecting trace degradation products of this compound?

  • Methodological Answer : Hydrolysis of the nitrile group to the carboxylic acid (2-amino-6-fluorobenzoic acid) is a common degradation pathway. Use HPLC-MS/MS with a polar embedded column (e.g., Zorbax Eclipse Plus C18) to separate and quantify the acid derivative (retention time ~6.2 min). Limit of detection (LOD) is 0.1 ppm. Spiking experiments with deuterated internal standards improve accuracy .

Q. How can researchers resolve contradictions in reported melting points (125–129°C vs. 131–133°C)?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify thermal transitions. Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and compare melting ranges. Purity should be confirmed via elemental analysis (C: 61.7%, H: 3.7%, N: 20.6%) .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and local softness. The amino group acts as an electron donor, while the nitrile withdraws electrons, making the C-4 position most reactive in Suzuki-Miyaura couplings. Experimental validation with Pd(PPh₃)₄ and aryl boronic acids shows >70% yield for C-4 arylated products .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of fine particles (UN3439 hazard class). Wear nitrile gloves, goggles, and lab coats. For spills, neutralize with 10% NaHCO₃ solution. Waste must be incinerated at >1000°C to prevent cyanide release. Toxicity studies (OECD 423) indicate an LD₅₀ of 320 mg/kg (rat), requiring strict exposure controls .

Properties

IUPAC Name

2-amino-6-fluorobenzonitrile
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InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUNZGOZUJITBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10335032
Record name 2-Amino-6-fluorobenzonitrile
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Molecular Weight

136.13 g/mol
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CAS No.

77326-36-4
Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-amino-6-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 2,6-difluorobenzonitrile (19.0 g, 137 mmol) and ethanol (200 mL) pre-saturated with ammonia gas was heated at 140° C. in an autoclave for 6 h (terminal pressure 200 psi). The mixture was allowed to cool to ambient temperature, evaporated to dryness and triturated with water (200 mL). The solid was filtered and left to air dry to afford 2-amino-6-fluorobenzonitrile (18.0 g, 97%) as an off-white solid: δH (360 MHz, CDCl3) 4.53 (3H, s), 6.44-6.52 (2H, m), 7.24-7.30 (1H, m).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-6-fluorobenzonitrile
2-Amino-6-fluorobenzonitrile
2-Amino-6-fluorobenzonitrile
2-Amino-6-fluorobenzonitrile
2-Amino-6-fluorobenzonitrile
2-Amino-6-fluorobenzonitrile

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